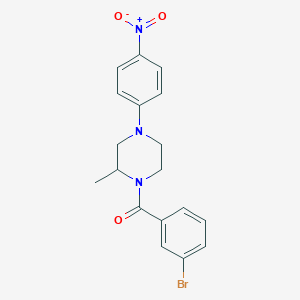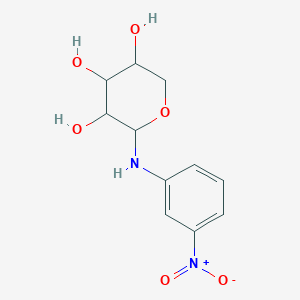![molecular formula C19H17NO6 B4967344 6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4967344.png)
6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[Bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine, commonly known as NBMD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBMD belongs to the family of benzodioxine compounds and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of NBMD is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. NBMD has been shown to increase ROS levels in cancer cells, leading to DNA damage and cell death. Additionally, NBMD has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, suggesting that it may have multiple targets in cancer cells.
Biochemical and Physiological Effects
NBMD has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and increase ROS levels in cells. Additionally, NBMD has been shown to have anti-inflammatory and neuroprotective effects, making it a promising tool for studying various diseases.
実験室実験の利点と制限
One of the main advantages of using NBMD in lab experiments is its high selectivity and sensitivity for detecting ROS in cells. Additionally, NBMD has been shown to have low toxicity in vitro and in vivo, making it a safe tool for studying various diseases. However, one of the limitations of using NBMD is its limited solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
将来の方向性
There are several future directions for the use of NBMD in scientific research. One potential direction is the development of NBMD-based fluorescent probes for the detection of ROS in vivo. Additionally, NBMD may have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of NBMD and its potential applications in various fields of research.
Conclusion
In conclusion, NBMD is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBMD has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and increase ROS levels in cells. Additionally, NBMD has potential applications as a fluorescent probe for the detection of ROS and as a therapeutic agent for cancer treatment. Further research is needed to fully understand the mechanism of action of NBMD and its potential applications in various fields of research.
合成法
The synthesis of NBMD involves a multi-step process that starts with the reaction of 2,3-dihydro-1,4-benzodioxine with 5-methyl-2-furaldehyde in the presence of a base catalyst. This reaction leads to the formation of a Schiff base intermediate, which is then reduced with sodium borohydride to produce the final product, NBMD. The synthesis of NBMD has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
NBMD has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a potential therapeutic agent for cancer treatment. NBMD has been shown to have high selectivity and sensitivity for detecting ROS in vitro and in vivo, making it a promising tool for studying oxidative stress-related diseases. Additionally, NBMD has been shown to have antitumor activity in various cancer cell lines, including breast cancer and lung cancer cells.
特性
IUPAC Name |
7-[bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-11-3-5-15(25-11)19(16-6-4-12(2)26-16)13-9-17-18(24-8-7-23-17)10-14(13)20(21)22/h3-6,9-10,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHSWYPJVJLCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC4=C(C=C3[N+](=O)[O-])OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

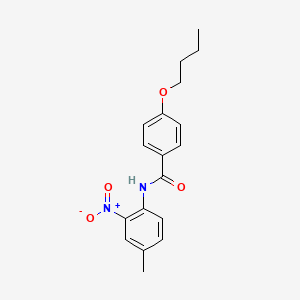
![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)
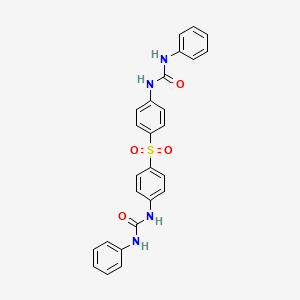
![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)
![1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967284.png)
![N-(3-isoxazolylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4967290.png)
![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)
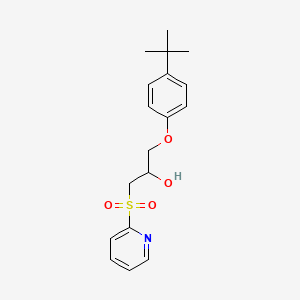

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4967324.png)

